1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride

Description

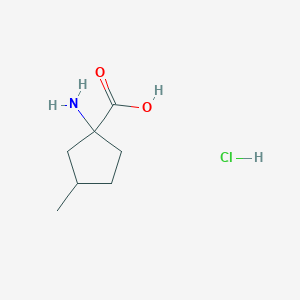

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is a cyclic β-amino acid derivative characterized by a cyclopentane backbone with an amino group and a carboxylic acid group at the 1-position and a methyl substituent at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Structurally, the cyclopentane ring provides moderate conformational flexibility compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) carbocycles. The methyl group at the 3-position introduces steric effects that may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

1-amino-3-methylcyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKRBMOHVMJGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:

Cyclopentane Derivative Formation: The starting material is a cyclopentane derivative, which undergoes a series of reactions to introduce the amino and carboxylic acid groups.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under suitable conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

Chemical Properties and Structure

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride has the molecular formula . Its structure features an amino group and a carboxylic acid group on a cyclopentane ring, which contributes to its unique reactivity profile. The presence of these functional groups allows for diverse chemical transformations, making it a valuable compound in research.

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic chemistry.

Biochemical Research

The compound is studied for its interactions with biological systems. It has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for understanding enzyme kinetics and biological interactions. This characteristic suggests potential applications in drug development and pharmacology.

Pharmaceutical Applications

Research indicates that this compound may have therapeutic potential due to its biological activity. It can modulate the activity of enzymes and receptors, influencing various biological processes. Ongoing studies are exploring its role as a precursor in drug synthesis and its efficacy against specific diseases.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in amino acid metabolism. The results indicated that the compound effectively reduced enzyme activity, suggesting its potential use as a therapeutic agent in metabolic disorders.

Case Study 2: Drug Development

In another research project, scientists explored the compound's role as a precursor for synthesizing novel pharmaceuticals targeting neurological disorders. The findings demonstrated that derivatives of 1-Amino-3-methylcyclopentane-1-carboxylic acid exhibited promising activity in preclinical models.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Ring Size and Conformation

- Cyclopentane vs. Cyclobutane/Cyclopropane: Cyclopentane derivatives exhibit less ring strain than cyclopropane or cyclobutane analogs, enhancing thermal stability. For example, 1-amino-1-cyclopropanecarboxylic acid (ACC) decomposes at 257°C , whereas cyclopentane-based analogs like cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride remain stable up to 199–202°C . Cyclobutane derivatives, such as 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS 109826-20-2), balance moderate strain with functional flexibility, often exploited in medicinal chemistry .

Substituent Effects

- Methyl vs. Benzyloxy Groups: The 3-methyl group in the target compound increases hydrophobicity compared to unsubstituted analogs but less so than the benzyloxy group in 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride. The latter’s aromatic moiety may improve binding affinity to hydrophobic enzyme pockets .

Biological Activity

1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride, also known by its chemical formula C7H13NO2·HCl, is a cyclopentane derivative with significant potential in various biological applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a carboxylic acid group on the cyclopentane ring, with a methyl group at the third carbon. This unique structure allows it to interact with biological molecules effectively.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO2·HCl |

| IUPAC Name | 1-amino-3-methylcyclopentane-1-carboxylic acid; hydrochloride |

| CAS Number | 2172601-49-7 |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and ionic interactions with biomolecules. The amino group can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Research Findings

Recent studies have highlighted the compound's role in multiple biological contexts:

- Cell Culture Applications : It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is critical for optimal cell growth conditions .

- Potential Therapeutic Uses : Research indicates that this compound may act as a precursor for drug development due to its structural properties that allow for further modifications and enhancements in pharmacological activity.

- Comparative Studies : When compared to similar compounds, such as 1-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride, variations in reactivity and biological activity were observed, suggesting that even minor structural changes can significantly impact efficacy.

Study on Enzyme Interaction

A study published in the Journal of Biological Chemistry focused on the interaction of this compound with specific enzymes. The results showed that the compound could enhance enzyme activity through competitive inhibition mechanisms, thereby influencing metabolic pathways .

Application in Plant Biology

In agricultural research, similar compounds have been explored for their ability to enhance plant resilience against environmental stressors. For instance, analogs of this compound have been shown to modulate ethylene biosynthesis in plants, improving their defense mechanisms against pathogens . This suggests potential applications in sustainable agriculture practices.

Q & A

Q. What are the optimized synthetic routes for 1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves dissolving the free amine in methanol, followed by thionyl chloride addition at 0°C under nitrogen. After stirring at 50°C for 3 hours, the mixture is concentrated, and Boc-protection is applied using di-tert-butyl dicarbonate in tert-butyl methyl ether . Key variables affecting yield include:

- Temperature : Elevated temperatures (50°C) accelerate reaction kinetics but may degrade thermally unstable intermediates.

- Solvent Choice : Methanol facilitates solubility, while tert-butyl methyl ether aids in phase separation during purification.

- Purification : Recrystallization or column chromatography (e.g., using silica gel) is critical for isolating high-purity hydrochloride salts.

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm cyclopentane ring geometry and amine/carboxylic acid positions.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] ion for CHClNO).

- X-ray Crystallography : For absolute stereochemical assignment, particularly if the compound is chiral .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer : Based on GHS classifications for analogous cyclopentane derivatives:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (risk of irritation ).

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the cyclopentane ring influence biological activity or intermolecular interactions?

- Methodological Answer : Stereochemical configuration (e.g., cis vs. trans) alters hydrogen-bonding patterns and receptor binding. For example:

- Case Study : (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride shows enhanced enzyme inhibition compared to its enantiomer due to optimal spatial alignment with active sites .

- Experimental Design : Compare diastereomers synthesized via chiral auxiliaries or asymmetric catalysis. Test activity in enzyme assays (e.g., IC measurements).

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions often arise from:

- Regioselectivity Issues : Use LC-MS/MS to identify byproducts (e.g., over-alkylation products).

- Stereochemical Drift : Monitor reaction progress via chiral HPLC to detect racemization.

- Mitigation : Adjust protecting groups (e.g., switch from Boc to Fmoc) or employ low-temperature conditions .

Q. How can computational modeling predict the compound’s reactivity or stability under varying pH conditions?

- Methodological Answer : Tools like Gaussian or Schrödinger Suite simulate:

- pKa Prediction : Estimate protonation states of the amine and carboxylic acid groups (critical for solubility).

- Degradation Pathways : Identify pH-sensitive bonds (e.g., amide hydrolysis in acidic conditions) .

Validate predictions experimentally via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.